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3,6-dimethyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2566662
CAS No.: 33449-36-4
M. Wt: 125.131
InChI Key: WZMOVTWDPULYIG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,2,4-Triazinone Research

Research into 1,2,4-triazine (B1199460) derivatives has a history stretching back over a century, with early investigations focusing on their synthesis and basic chemical reactivity. The synthesis of the parent 1,2,4-triazine was a notable achievement in heterocyclic chemistry. acs.org Over the decades, the field has evolved significantly, driven by the discovery of the diverse biological activities associated with this heterocyclic core. Initial studies laid the groundwork for understanding the fundamental chemistry of the triazine ring, which was crucial for the later development of more complex derivatives. The exploration of different synthetic routes and the reactivity of the 1,2,4-triazinone scaffold have been ongoing, leading to a vast library of compounds with a wide array of substituents.

Significance of the 1,2,4-Triazinone Scaffold in Heterocyclic Chemistry

The 1,2,4-triazinone ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The presence of multiple nitrogen atoms allows for hydrogen bonding and other intermolecular interactions, which are key to its biological activity. The versatility of the triazinone scaffold allows for the introduction of various functional groups at different positions on the ring, enabling the fine-tuning of its physicochemical and biological properties. This has made 1,2,4-triazinone derivatives a focal point in the design and synthesis of novel compounds with potential therapeutic applications.

Overview of Academic Research Trajectories for 1,2,4-Triazinone Compounds

Academic research on 1,2,4-triazinone compounds has branched into several distinct yet interconnected areas, primarily driven by their biological activities. Key research trajectories include their investigation as anticancer, antimicrobial, and herbicidal agents.

Anticancer Research: A significant body of research has focused on the potential of 1,2,4-triazinone derivatives as anticancer agents. nih.govresearchgate.neteurekaselect.commdpi.com Studies have shown that certain derivatives exhibit potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net

Compound DerivativeCancer Cell LineObserved ActivityReference
Triazinone derivative 4cMCF-7 (Breast Cancer)Potent anticancer activity, approximately 6-fold higher than podophyllotoxin. nih.govresearchgate.net nih.govresearchgate.net
Triazinone derivative 5eMCF-7 (Breast Cancer)Potent anticancer activity, approximately 6-fold higher than podophyllotoxin. nih.govresearchgate.net nih.govresearchgate.net
Triazinone derivative 7cMCF-7 (Breast Cancer)Potent anticancer activity, approximately 6-fold higher than podophyllotoxin. nih.govresearchgate.net nih.govresearchgate.net
[Ag(3ADMT)(NO3)]n complexLung and Breast CarcinomaPromising cytotoxicity with IC50 values of 2.96 ± 0.31 μg/mL (lung) and 1.97 ± 0.18 μg/mL (breast). mdpi.com mdpi.com
Table 2: Examples of Anticancer Activity of 1,2,4-Triazinone Derivatives.

Antimicrobial Research: The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and 1,2,4-triazinone derivatives have emerged as promising candidates. nih.govresearchgate.netnih.govmdpi.com Researchers have synthesized and screened numerous derivatives for their activity against a range of bacteria and fungi. The structural diversity of this class of compounds allows for the development of agents with novel mechanisms of action that could potentially overcome existing resistance mechanisms.

Compound DerivativeMicroorganismObserved ActivityReference
Ofloxacin (B1677185) analogue with 1,2,4-triazole (B32235)Gram-positive and Gram-negative bacteriaComparable antibacterial properties to ofloxacin with MIC values of 0.25-1 µg/mL. nih.gov nih.gov
[Ag(3ADMT)(NO3)]n complexP. vulgaris and B. subtilisHigh antibacterial potency with MIC values of 6.1 µg/mL and 17.2 µg/mL, respectively. mdpi.com mdpi.com
Table 3: Examples of Antimicrobial Activity of 1,2,4-Triazinone Derivatives.

Herbicidal Research: In the field of agriculture, 1,2,4-triazinone derivatives have been investigated for their herbicidal properties. researchgate.netnih.govusgs.gov Certain compounds have shown efficacy in controlling the growth of weeds. The mode of action often involves the inhibition of essential biochemical pathways in plants, such as photosynthesis. Research in this area aims to develop selective and environmentally benign herbicides.

Compound DerivativeTargetObserved ActivityReference
Triazolinone derivativesWeed controlDisplayed herbicidal activity at a concentration of 1.5 kg/ha. researchgate.net researchgate.net
Methyl 2-[3-methyl-(2-fluoro-4-chloro-5-ethylsulfonamidephenyl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-4-yl]methylenephenyl-2-(E)-methoxyiminoacetateBroadleaf weeds in rice fieldsComparable herbicidal activity to the commercial product sulfentrazone (B1681188) at 75-150 g of active ingredient/ha. nih.gov nih.gov
Table 4: Examples of Herbicidal Activity of 1,2,4-Triazinone Derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B2566662 3,6-dimethyl-1,2,4-triazin-5(4H)-one CAS No. 33449-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-5(9)6-4(2)8-7-3/h1-2H3,(H,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOVTWDPULYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dimethyl 1,2,4 Triazin 5 4h One and Analogues

Classical Approaches to 1,2,4-Triazin-5(4H)-one Core Synthesis

Traditional methods for constructing the 1,2,4-triazin-5(4H)-one core have long been established, primarily relying on the cyclocondensation of acyclic precursors. These routes are valued for their reliability and the accessibility of starting materials.

Condensation Reactions Utilizing Hydrazines with 1,3-Diketones or Other Precursors

A foundational strategy for synthesizing six-membered nitrogen-containing heterocycles involves the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their equivalents. mdpi.comurfu.ru While this is a classic route for pyrazoles, analogous principles apply to triazine synthesis. The formation of the 1,2,4-triazine (B1199460) ring often involves the reaction of hydrazines with α-keto acids, α-keto esters, or related 1,2-dicarbonyl compounds.

For instance, the reaction between an α-keto acid ester and an amidrazone can lead to the formation of a 1,2,4-triazinone ring. A more direct precursor, an acylhydrazonoyl chloride, can react with an enamine or enolate in a [3+2] cycloaddition followed by ring expansion, or via a substitution-cyclization sequence to yield the triazinone core. Another established method involves the reaction of oxazol-5(4H)-ones with hydrazine derivatives. This reaction proceeds by the opening of the oxazolone ring by the hydrazine, followed by intramolecular cyclization to form the 1,2,4-triazin-6(5H)-one skeleton. nih.gov For example, new 1,2,4-triazin-6(5H)-ones were successfully synthesized by reacting 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine in acetic acid with sodium acetate. nih.gov

A versatile approach involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which yields 3,6-disubstituted-1,2,4-triazines under mild conditions that tolerate a variety of functional groups. organic-chemistry.org

Routes Involving Thiosemicarbazides and Related Derivatives

The use of thiosemicarbazide and its derivatives is a prominent and versatile strategy for the synthesis of 1,2,4-triazine cores, particularly those bearing amino and thioxo functionalities, which can be further modified. These reactions typically involve the condensation of thiosemicarbazide or thiocarbohydrazide with a 1,2-dicarbonyl compound, such as an α-keto acid or an α-diketone. scirp.orgresearchgate.net

A key example is the synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, an analogue of the target compound, which is prepared by the reaction of thiocarbohydrazide with pyruvic acid. researchgate.net This reaction provides a direct route to a highly functionalized triazinone core that can be used for further derivatization.

Similarly, various 6-substituted-3-thioxo-1,2,4-triazin-5-one derivatives have been synthesized through the condensation of compounds like (E)-4-aryl-2-oxo-3-buteneoic acid with thiosemicarbazide or thiocarbohydrazide under different conditions. scirp.org For example, the condensation of (E)-4-(4'-Bromophenyl)-2-oxo-3-buteneoic acid with thiosemicarbazide first produces a thiosemicarbazone intermediate, which is then cyclized by boiling with potassium carbonate in ethanol to afford 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one. scirp.org Another route involves a one-pot, three-step synthesis where an aromatic methyl ketone is first oxidized, then cyclized with thiosemicarbazide, and finally substituted with hydrazine to yield 5,6-substituted-3-hydrazinyl-1,2,4-triazines. chemistryviews.org

Advanced Synthetic Strategies for Substituted 1,2,4-Triazinones

Multi-step Procedures for Fused 1,2,4-Triazinone Systems

The synthesis of fused 1,2,4-triazinone systems is of great interest due to the diverse pharmacological activities of these complex molecules. These syntheses often involve multi-step sequences starting from a pre-formed triazinone ring.

One common strategy involves building a new ring onto the 1,2,4-triazinone core. For example, starting with 6-methyl-3-thioxo-3,4-dihydro- researchgate.netmdpi.comresearchgate.nettriazin-5-one, fused 2-arylidene-6-methyl-thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazine-3,7-diones can be prepared. This can be achieved either through a one-pot reaction with aldehydes and chloroacetic acid or via a stepwise process where the thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazine-3,7-dione is first formed and then subjected to a Knoevenagel condensation with aldehydes. nih.gov These fused products can be further reacted with reagents like hydrazine or malononitrile to create even more complex polycyclic systems, such as pyrazoline and pyrido[2',3':4,5] scirp.orgresearchgate.netthiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazine derivatives. nih.gov

Another approach involves the reaction of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives with bifunctional reagents. Treatment with dichloroacetic acid can lead to the formation of 4H,6H- researchgate.netmdpi.comresearchgate.net-triazino[3,4-b] scirp.orgresearchgate.netresearchgate.netthiadiazine-4,7(8H)-dione systems. mdpi.com Similarly, reacting the triazinone precursor with phthalic or succinic acids in the presence of phosphorus oxychloride can induce intramolecular cyclization to yield thiadiazolo[2,3-c] researchgate.netmdpi.comresearchgate.nettriazine derivatives. nih.gov

Starting MaterialReagent(s)Fused SystemReference
6-Methyl-3-thioxo-3,4-dihydro- researchgate.netmdpi.comresearchgate.nettriazin-5-oneAldehydes, Chloroacetic AcidThiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazine nih.gov
4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-oneDichloroacetic Acid researchgate.netmdpi.comresearchgate.net-Triazino[3,4-b] scirp.orgresearchgate.netresearchgate.netthiadiazine mdpi.com
4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-onePhthalic Acid, POCl₃Thiadiazolo[2,3-c] researchgate.netmdpi.comresearchgate.nettriazine nih.gov

Intramolecular Cyclization Techniques and Regioselectivity

Intramolecular cyclization is a powerful tool for the synthesis of both simple and fused 1,2,4-triazinone systems, often offering high efficiency and control over the final structure. The regioselectivity of these cyclizations—the control over which atoms form the new bond—is a critical aspect of these advanced strategies.

One method involves the acid-catalyzed intramolecular cyclization of precursors like 2-hydrazonopropanehydrazide after condensation with N,N-Dimethylformamide dimethyl acetal (DMFDMA) to afford the 1,2,4-triazin-5-one ring. More complex fused systems, such as pyrrolo[2,1-f] researchgate.netmdpi.comresearchgate.nettriazin-4(3H)-ones, can be prepared via regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov In this case, the choice of reagents significantly influences the reaction's outcome. The study found that the regioselectivity is highly dependent on the halogen source used (e.g., PPh₃Cl₂ vs. PPh₃Br₂), with chlorine-based reagents favoring the formation of the triazinone product through N-imidoylation. nih.gov

Regioselectivity is also a key consideration in the synthesis of fused systems like imidazo[4,5‐e] scirp.orgresearchgate.netthiazino[2,3‐c] researchgate.netmdpi.comresearchgate.nettriazine. The formation of this structure is achieved through a sequence initiated by a Michael-type addition of an imidazotriazinethione to an electron-deficient alkyne, followed by a subsequent intramolecular cyclization, where the regiochemical outcome is precisely controlled. researchgate.net

PrecursorKey Condition/ReagentProductKey FindingReference
1,2-Biscarbamoyl-substituted 1H-pyrrolesPPh₃Cl₂Pyrrolo[2,1-f] researchgate.netmdpi.comresearchgate.nettriazin-4(3H)-oneChlorine source favors triazinone formation nih.gov
2-Hydrazonopropanehydrazide + DMFDMAAcid Catalyst1,2,4-Triazin-5-oneFacile one-pot synthesis
Imidazotriazinethiones + Ethyl phenylpropiolateBase (K₂CO₃ or MeONa)Imidazo[4,5‐e] scirp.orgresearchgate.netthiazino[2,3‐c] researchgate.netmdpi.comresearchgate.nettriazineRegioselective Michael addition followed by cyclization researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) in 1,2,4-Triazinone Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods in organic chemistry. chemicaljournals.com This technique significantly accelerates reaction rates, often leading to higher yields, cleaner products, and reduced reaction times from hours to minutes. mdpi.comchemicaljournals.comresearchgate.net

The application of MAOS has been particularly effective in the synthesis of 1,2,4-triazinone derivatives. For example, the preparation of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one via the condensation of thiocarbohydrazide and 3-(2-thienyl)pyruvic acid under microwave irradiation improved the yield to 98% and reduced the reaction time to just 2 minutes, compared to conventional heating methods. researchgate.net

MAOS is also well-suited for multi-component reactions. A microwave-assisted, one-pot, three-step synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines has been developed, demonstrating good functional group compatibility under mild, metal-free conditions. chemistryviews.org Furthermore, the synthesis of S-glycosyl derivatives of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one was successfully achieved by irradiating the starting triazinone and peracetylated sugar with microwaves for just 5 minutes. nih.gov These examples highlight the significant advantages of MAOS in providing rapid, efficient, and scalable routes to a variety of 1,2,4-triazinone structures.

One-Pot Synthetic Approaches for Complex Triazinone Scaffolds

For the synthesis of more complex triazinone scaffolds, a one-pot, three-component synthesis has been described for novel 1,2,4-triazine-coumarin hybrids. This method highlights the versatility of one-pot reactions in generating structurally diverse molecules with potential biological activities. Furthermore, a two-stage one-pot strategy has been successfully employed for the preparation of a key triazone-triazole intermediate of a clinical candidate, demonstrating the industrial applicability of such streamlined synthetic processes. nih.gov These methodologies underscore the power of one-pot reactions in efficiently building complex triazinone-containing molecules.

Synthesis of 3,6-Dimethyl-1,2,4-triazin-5(4H)-one via Specific Precursors

For the synthesis of this compound, a plausible route would involve the reaction of acetamidrazone with pyruvic acid or its ester derivative. The general reaction scheme is depicted below:

Reaction Scheme for the synthesis of this compoundA plausible synthetic route for this compound.

This approach is supported by the known synthesis of other 1,2,4-triazin-5(4H)-ones through the transformation of C-glycopyranosyl formamidrazones with α-keto-carboxylic esters. mdpi.com

Derivatization Strategies for Enhancing Molecular Complexity

Further functionalization of the 1,2,4-triazinone core is a key strategy for developing analogues with diverse properties. These derivatizations can be targeted at various positions of the triazinone ring.

For 1,2,4-triazinones containing a thione group at the 3-position (3-thioxo-1,2,4-triazin-5(4H)-ones), the sulfur atom provides a convenient handle for derivatization through S-alkylation and S-glycosylation. A series of S-alkyl and S-glycosyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one have been synthesized by reacting the parent compound with various halo compounds, such as preacetylated sugar bromides and alkyl halides. nih.govnih.govresearchgate.net The S-glycosylation typically proceeds by reacting the 3-thioxo-triazinone with an acetylated sugar bromide in the presence of a base, leading to the formation of a β-S-glycoside. nih.gov

Table 1: Examples of S-Alkylated and S-Glycosylated 1,2,4-Triazinone Derivatives

Starting MaterialReagentProduct TypeReference
4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromideS-glycoside nih.gov
4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-oneAllyl bromideS-alkyl researchgate.net
4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-onePropargyl bromideS-alkyl researchgate.net

The introduction of sulfonamide groups to the 1,2,4-triazine scaffold is another important derivatization strategy. Novel sulfonamides bearing a 1,2,4-triazine moiety have been synthesized, starting from 3-amino-1,2,4-triazine. nih.gov The synthesis can proceed through the reaction of an amino-triazine with a sulfenyl chloride, followed by oxidation to the corresponding sulfonamide. nih.gov Alternatively, the classical method involves the reaction of sulfonyl chlorides with amino-triazines in an alkaline environment. nih.gov These sulfonamide derivatives have been explored for their potential biological activities. nih.govnih.gov

The incorporation of fluorine atoms into heterocyclic compounds can significantly modulate their physicochemical and biological properties. scirp.orgscispace.com Several methods have been reported for the synthesis of fluorine-substituted 1,2,4-triazinones. scirp.orgscispace.comscirp.org One approach involves the cyclocondensation of fluorinated precursors. For example, trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones have been synthesized via a (3+3)-annulation of in situ generated trifluoroacetonitrile imines with α-amino esters. nih.gov Another strategy involves the direct fluorination of a pre-formed triazinone ring or the use of fluorinated building blocks in the synthesis. For instance, fluorine-substituted 4-thiazolidinones bearing a 1,2,4-triazinone moiety have been prepared by treating the corresponding thiazolidinone with ethyl trifluoroacetate. scirp.org The presence of fluorine can enhance properties such as metabolic stability and binding affinity to biological targets. scirp.org

Chemical Reactivity and Transformation Mechanisms of 1,2,4 Triazinone Compounds

Nucleophilic and Electrophilic Reactions of the 1,2,4-Triazinone Ring

The reactivity of the 1,2,4-triazinone ring is governed by the electron-deficient nature of the triazine core, which is somewhat modulated by the substituents. The ring's carbon atoms, particularly C-3, C-5, and C-6, are electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. However, the exocyclic oxygen at C-5 and the methyl groups at C-3 and C-6 introduce electron-donating characteristics through resonance and induction, respectively, influencing the regioselectivity of reactions.

Table 1: Regioselectivity in Reactions of 1,2,4-Triazinone Analogs
Reactant TypeReactionTypical Site of AttackGoverning Factors
Strong Nucleophile (e.g., R-Li)Nucleophilic AdditionC-5 or C-6Ring electrophilicity, Steric hindrance
Electrophile (e.g., R-X)N-AlkylationN-2 or N-4Lone pair availability, Steric hindrance
Radical Precursor (Photoinduced)C-H Alkylation/ArylationC-6Radical stability, Reaction conditions

Hydrolysis Pathways of Triazinone Derivatives

The 1,2,4-triazinone ring contains an internal cyclic amide (lactam) structure. The hydrolysis of this bond is a key consideration for the compound's stability. Generally, amides are relatively stable to hydrolysis, requiring acidic or basic conditions and often heat. researchgate.net

Research on the closely related triazinone herbicide, Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one), has shown that it is remarkably stable and does not undergo hydrolysis in a pH range of 1-8. rsc.org This stability is attributed to the aromatic character of the triazinone ring, which delocalizes the lone pair of the nitrogen atom, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water.

However, if the aromaticity is disrupted, hydrolysis can occur more readily. For example, the two-electron reduction product, 1,6-dihydrometamitron, undergoes relatively fast hydrolysis at pH < 3. rsc.org This suggests that for 3,6-dimethyl-1,2,4-triazin-5(4H)-one, the primary hydrolysis pathway would first require a reduction of the ring, followed by cleavage.

Under forced conditions (e.g., concentrated acid or base at high temperatures), the hypothetical hydrolysis mechanism would proceed as follows:

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl carbon toward nucleophilic attack by water. This is followed by proton transfer and cleavage of the C-N bond to open the ring.

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would form a tetrahedral intermediate. Subsequent elimination of the amide nitrogen anion, facilitated by protonation from the solvent, would lead to ring fission.

Photochemical Transformations and Photodegradation Mechanisms

The absorption of UV or visible light can induce photochemical transformations in triazinone compounds. Studies on triazine-type herbicides provide significant insight into these mechanisms, which often involve reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen. nih.govijates.com

The photodegradation of Metamitron has been investigated using TiO2 as a photocatalyst. researchgate.netorganic-chemistry.org The degradation process is complex, but key transformation products have been identified, pointing to specific reaction pathways. The most significant initial process is often the modification or cleavage of substituents on the triazine ring. One major identified photoproduct is deamino-metamitron, where the amino group at the C-4 position is replaced by a hydroxyl group. organic-chemistry.org

For this compound, analogous photodegradation pathways can be proposed:

Oxidation of Methyl Groups: The methyl groups at C-3 and C-6 can be oxidized to hydroxymethyl or carboxyl groups.

Ring Cleavage: Attack by highly reactive species like hydroxyl radicals can lead to the opening of the heterocyclic ring, eventually resulting in mineralization to CO2, H2O, and inorganic nitrogen compounds.

Dealkylation: Although less common for methyl groups compared to larger alkyl chains, cleavage of a methyl group to yield a hydrogen atom on the ring is a possible, albeit minor, pathway.

Table 2: Major Photodegradation Products Identified for Metamitron
PhotoproductProposed Formation Pathway
Deamino-metamitronHydrolytic cleavage of the C-N bond at the amino substituent.
HydroxymetamitronHydroxylation of the phenyl ring by •OH radicals.
Ring-opened productsOxidative cleavage of the triazinone ring.

Reactions with Organophosphorus Compounds

Organophosphorus reagents can react with 1,2,4-triazine (B1199460) derivatives at several sites. The reaction of 1,2,3-triazine 1-oxides with trialkyl phosphites, such as trimethyl phosphite, results in deoxygenation to form the corresponding 1,2,3-triazine. mdpi.com This indicates the phosphite's ability to act as an oxygen acceptor.

In the case of this compound, which has a carbonyl oxygen and ring nitrogens, several reaction pathways with organophosphorus compounds are plausible.

O-Phosphorylation: The carbonyl oxygen can be phosphorylated, similar to the formation of phosphate esters from ketones.

N-Phosphorylation: The nitrogen atoms at the N-2 or N-4 positions could be attacked by a phosphorus reagent, leading to a P-N bond.

Arbuzov-type Reaction: If a leaving group is present on the triazine ring (e.g., a halogen), a Michaelis-Arbuzov reaction with a trialkyl phosphite could form a phosphonate derivative where the phosphorus atom is directly attached to a ring carbon.

The specific outcome would depend on the nature of the phosphorus reagent and the reaction conditions. For example, the reaction of 3-chloro-1,2,4-triazines with trialkyl phosphites leads to the formation of 3-phosphonate-1,2,4-triazines. nih.gov

Cyclization Reactions and Ring Fission Phenomena

The 1,2,4-triazinone scaffold is a valuable building block in heterocyclic synthesis, often used to construct more complex fused ring systems. These reactions typically involve functional groups attached to the triazinone core that participate in intramolecular or intermolecular cyclizations.

Cyclization Reactions: A common strategy involves using 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives as precursors. The amino and mercapto groups are excellent nucleophiles that can react with bi-electrophiles to form new fused rings. For example, reaction with α-haloketones or other 1,2-dielectrophiles leads to the formation of triazino[3,4-b] nih.govbiointerfaceresearch.comacs.orgthiadiazine systems. nih.govnih.govbiointerfaceresearch.com These reactions create polycyclic structures with potential biological activities.

Ring Fission Phenomena: While the triazinone ring is generally stable, it can undergo cleavage under specific conditions. Nucleophilic attack can sometimes initiate a cascade of rearrangements that lead to ring opening or transformation into a different heterocyclic system. For example, the reaction of some 1,2,4-triazine derivatives with the highly reactive intermediate benzyne can lead to a complex rearrangement involving ring fission and subsequent recyclization to form pyrido[1,2-a]indole derivatives. nih.gov Treatment of certain bicyclic compounds derived from 1,2,4-triazines with strong acid or base has also been shown to cause cleavage of one of the heterocyclic rings.

Metal Complexation Chemistry of 1,2,4-Triazinone Ligands

Heterocyclic compounds containing multiple nitrogen atoms, like 1,2,4-triazinones, are excellent candidates for ligands in coordination chemistry. The this compound molecule possesses several potential donor atoms: the pyridine-like nitrogen at N-2, the pyrrole-like nitrogen at N-4, and the exocyclic carbonyl oxygen at C-5. This allows for versatile coordination modes with metal ions.

While specific studies on the metal complexes of this compound are limited, the coordination chemistry of related 1,2,4-triazole (B32235) and 1,3,5-triazine (B166579) derivatives provides valuable insights. nih.govhud.ac.uk 1,2,4-triazoles, for example, are well-known for their ability to act as bridging ligands between metal centers via their N-1 and N-2 atoms, forming polynuclear complexes. nih.gov

Possible coordination modes for this compound include:

Monodentate Coordination: The ligand could bind to a metal center through a single donor atom, most likely the N-4 nitrogen, which is generally the most basic and sterically accessible site.

Bidentate Chelation: The ligand could form a stable five-membered chelate ring by coordinating to a metal ion through both the N-4 nitrogen and the C-5 carbonyl oxygen. This N,O-bidentate mode is common for ligands with similar functionalities.

Bridging Coordination: Similar to triazoles, the triazinone could bridge two metal centers, potentially using the N-2 and N-4 nitrogens, leading to the formation of coordination polymers or polynuclear complexes.

The preferred coordination mode will depend on the nature of the metal ion (its size, charge, and preferred coordination geometry), the counter-ion, and the solvent system used.

Table 3: Potential Coordination Sites and Modes of a 1,2,4-Triazin-5(4H)-one Ligand
Potential Donor Atom(s)Coordination ModeResulting Structure
N-4MonodentateSimple Metal Complex
N-4 and O-5Bidentate (Chelating)Stable 5-membered Chelate Ring
N-2 and N-4Bidentate (Bridging)Dinuclear or Polymeric Complex

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2,4 Triazinones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H) and carbon atoms (¹³C), confirming the molecular skeleton of 3,6-dimethyl-1,2,4-triazin-5(4H)-one.

Proton (¹H) NMR Analysis

The protons of the two methyl groups are expected to appear as singlets in the spectrum due to the absence of adjacent protons for coupling. The C3-CH₃ group, being attached to an imine-like carbon (C=N), would likely resonate at a different chemical shift compared to the C6-CH₃ group, which is adjacent to a carbon within the triazine ring. Additionally, the N4-H proton is expected to appear as a broad singlet, and its chemical shift can be influenced by factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
PredictedSinglet3HC3-CH₃
PredictedSinglet3HC6-CH₃
PredictedBroad Singlet1HN4-H

Note: The exact chemical shifts require experimental determination.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, five distinct carbon signals are anticipated. The spectrum would feature two signals in the aliphatic region corresponding to the two methyl carbons (C3-CH₃ and C6-CH₃). The remaining three signals would be in the downfield region, representing the three carbons of the triazine ring (C3, C5, and C6). The C5 carbon, being a carbonyl carbon, is expected to have the largest chemical shift. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound, though the specific data is not detailed. spectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
PredictedC3-CH₃
PredictedC6-CH₃
PredictedC6
PredictedC3
PredictedC5 (C=O)

Note: The exact chemical shifts require experimental determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₇N₃O, corresponding to a molecular weight of approximately 125.13 g/mol . spectrabase.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 125. The fragmentation of 1,2,4-triazinone derivatives often involves the cleavage of the heterocyclic ring. researchgate.net For this compound, potential fragmentation pathways could include the loss of small neutral molecules such as CO, N₂, or CH₃CN, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. The PubChem database indicates the availability of GC-MS data for this compound from the NIST Mass Spectrometry Data Center. spectrabase.com

Table 3: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
125Molecular Ion (M⁺)
Predicted FragmentsResult from the cleavage of the triazine ring

Note: The relative abundances and specific fragmentation patterns require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated in the region of 1650-1750 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O). pressbooks.pub The N-H stretching vibration of the amide-like group is expected to appear as a broad band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups will likely be observed around 2800-3000 cm⁻¹. Additionally, C=N and N-N stretching vibrations within the triazine ring would give rise to absorptions in the fingerprint region (below 1600 cm⁻¹). A vapor phase IR spectrum is noted as being available in the Wiley SpectraBase. spectrabase.com

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3100-3500 (broad)N-H Stretch
2800-3000C-H Stretch (methyl)
1650-1750 (strong)C=O Stretch (carbonyl)
Below 1600C=N, N-N Stretches

Note: The exact positions and intensities of the absorption bands require experimental measurement.

X-ray Crystallography for Three-Dimensional Structural Characterization

Currently, there are no published X-ray crystal structures available for this compound in the common crystallographic databases. However, studies on other substituted 1,2,4-triazine (B1199460) derivatives have revealed that the triazine ring can adopt various conformations, and the crystal packing is often influenced by intermolecular interactions such as hydrogen bonding. nist.govvscht.cznist.gov For this compound, the N-H and C=O groups could participate in hydrogen bonding, influencing the supramolecular architecture.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Profiling

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase transitions of a compound as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information about its decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of melting points, glass transitions, and enthalpies of phase transitions.

Table 5: Expected Thermal Analysis Data for this compound

AnalysisParameterExpected Observation
DSCMelting Point (Tₘ)A sharp endothermic peak corresponding to the solid-to-liquid phase transition.
TGADecomposition Temperature (Tₔ)Onset of mass loss, indicating the temperature at which the compound begins to decompose.

Note: These are expected observations, and the actual values must be determined experimentally.

Coupled Analytical Techniques (e.g., TG-FTIR) for Volatile Degradation Product Analysis

The analysis of volatile products generated during the thermal decomposition of 1,2,4-triazinone derivatives is crucial for understanding their thermal stability and degradation pathways. Coupled analytical techniques, particularly Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR), provide a powerful solution for this purpose. bruker.comazom.com This method combines the quantitative mass change measurements from TGA with the qualitative identification capabilities of FTIR spectroscopy. bruker.comantpedia.com As a sample is heated in the TGA furnace, any mass loss is recorded, and the evolved gases are simultaneously transferred through a heated line to an IR gas cell for analysis. antpedia.com This allows for real-time identification of the chemical composition of the degradation products. antpedia.com

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time, offering key data on the thermal stability and compositional properties of materials. azom.com However, TGA alone cannot identify the specific gases released during decomposition. azom.com By coupling it with FTIR, which identifies molecules based on their characteristic absorption of infrared radiation, a detailed profile of the degradation process can be achieved. bruker.comazom.com The combination of these techniques is a favored method for evolved gas analysis in thermal studies. nih.gov

Research on various substituted and annelated 1,2,4-triazinone structures using TG-FTIR has provided significant insights into their decomposition mechanisms under inert atmospheres like nitrogen or helium. nih.govresearchgate.net The pyrolytic decomposition of these compounds is often a complex, multi-stage process involving the cleavage of bonds both within the triazine ring and between the ring and its substituents. nih.govmdpi.com

During the thermal degradation of various fused 1,2,4-triazinone compounds, a common set of small gaseous molecules is typically evolved. nih.govresearchgate.net The presence of these molecules confirms the fragmentation of the core heterocyclic structure. nih.gov For instance, the analysis of evolved gases from several disubstituted annelated triazinones confirmed the release of carbon dioxide (CO₂), water (H₂O), and ammonia (B1221849) (NH₃) or hydrazine (B178648) (N₂H₄). nih.gov Furthermore, compounds like isocyanic acid (HNCO) and its derivatives, such as phenyl isocyanate, have been identified, indicating the breakdown of the triazinone ring itself. nih.gov

Simultaneous TG/FTIR/QMS (Quadrupole Mass Spectrometry) analyses on trifluoromethylated fused triazinones have further detailed the volatile products. researchgate.net These studies confirmed that the pyrolysis process results in the emission of volatiles such as NH₃, HNCO, hydrogen cyanide (HCN), carbon monoxide (CO), CO₂, H₂O, and nitrogen dioxide (NO₂). researchgate.net The identification of these products suggests that the decomposition is initiated by a radical mechanism, involving the symmetric cleavage of C–N and C–C bonds. researchgate.net

The specific nature of the substituents on the 1,2,4-triazinone ring influences the composition of the volatile degradation products. For parent compounds and those with methyl or methoxy (B1213986) groups, volatile products such as aniline, benzene, and benzenecarbonitrile have been detected, alongside hydrocarbons like alkenes. nih.govresearchgate.net The composition of the evolved gas mixture is determined by comparing the experimental FTIR spectra with reference spectra from established databases. nih.govnih.gov

The table below summarizes common volatile products identified during the thermal decomposition of 1,2,4-triazinone derivatives and their characteristic FTIR spectral regions.

Volatile Degradation ProductChemical FormulaCharacteristic FTIR Absorption Bands (cm⁻¹)
WaterH₂O4000–3200 (stretching), 1800–1300 (deformation) nih.gov
Carbon DioxideCO₂2400–2250 (stretching), 668 (deformation) nih.gov
Carbon MonoxideCO2200–2100 nih.gov
Ammonia / HydrazineNH₃ / N₂H₄Detected in gaseous mixtures nih.gov
Isocyanic AcidHNCODetected in gaseous mixtures nih.gov
Hydrogen CyanideHCNDetected in gaseous mixtures researchgate.net

Computational and Theoretical Investigations of 1,2,4 Triazinone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of 1,2,4-triazinone systems. nih.govd-nb.info These calculations provide information on various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. d-nb.info

The electronic structure of the 1,2,4-triazinone core is characterized by a delocalized π-system involving the nitrogen and carbon atoms of the ring. The presence of substituents, such as the methyl groups in 3,6-dimethyl-1,2,4-triazin-5(4H)-one, can influence the electronic properties of the ring. DFT calculations can quantify these effects, providing insights into how substituents modulate the reactivity of the molecule. For instance, the HOMO and LUMO energy levels are crucial in predicting the molecule's ability to donate or accept electrons, which is fundamental to its reactivity in chemical reactions and its interaction with biological targets. d-nb.info

Molecular electrostatic potential (MEP) maps generated from quantum chemical calculations can identify the electrophilic and nucleophilic sites within the molecule. d-nb.info For this compound, these maps would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential in other regions. This information is invaluable for predicting the regioselectivity of reactions involving the triazinone ring.

Molecular Docking Studies for Ligand-Target Interactions and Binding Conformation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the ligand-target interactions and the binding conformation of 1,2,4-triazinone derivatives with various biological targets. nih.govrsc.org By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.govrsc.org

For this compound, molecular docking studies could be employed to investigate its potential binding to a range of enzymes or receptors. The results of such studies would reveal the specific amino acid residues in the active site of the target that interact with the triazinone. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies on related 1,2,4-triazine (B1199460) derivatives have elucidated their binding modes to targets like human D-amino acid oxidase (h-DAAO) and lanosterol 14-demethylase (CYP51). nih.govrsc.org

The binding conformation predicted by molecular docking provides a three-dimensional model of the ligand-target complex. nih.gov This model can guide further modifications to the ligand structure to enhance its binding affinity and selectivity. For instance, the introduction of specific functional groups that can form additional interactions with the target protein can be suggested based on the docking results.

Target Protein Key Interacting Residues Types of Interactions
Human D-amino acid oxidase (h-DAAO)Gly313, Arg283, Tyr224, Tyr228Hydrogen bonds, Hydrophobic interactions
Lanosterol 14-demethylase (CYP51)Active site and allosteric residuesHydrogen bonds, Unbound interactions
Adenosine A2A ReceptorNot specifiedNot specified

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Computational approaches play a crucial role in developing both qualitative and quantitative SAR (QSAR) models for 1,2,4-triazinone derivatives. rsc.org These models are essential for understanding how different structural features contribute to the observed activity and for predicting the activity of new, untested compounds. nih.govnih.gov

In the context of this compound, SAR studies would involve synthesizing and testing a series of analogs with variations at different positions of the triazinone ring. The resulting data can then be used to build computational models. For example, modifications at the N4 position or the introduction of different substituents at the C3 and C6 positions could be explored.

Computational SAR studies often involve the calculation of various molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. mdpi.com These descriptors are then used to build a mathematical model that relates them to the biological activity. Such models can be used to prioritize the synthesis of new compounds with a higher probability of being active.

Prediction of Biological Activity Profiles (e.g., PASS, CHEMBL Similarity Studies)

Computational tools can be used to predict the biological activity profile of a compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities based on the structural formula of a compound. nih.gov For this compound, a PASS prediction could suggest potential therapeutic applications or off-target effects.

Another approach is to perform similarity searches in large chemical databases like ChEMBL. ebi.ac.uknih.gov By identifying structurally similar compounds with known biological activities, it is possible to infer the potential targets and activities of a new compound. researchgate.net For this compound, a ChEMBL similarity search would retrieve known 1,2,4-triazinone derivatives and their associated biological data, providing valuable clues about its potential pharmacological profile. These computational predictions can help in hypothesis generation and in designing focused experimental studies to validate the predicted activities.

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve identifying the most stable conformations and the energy barriers between them. This can be achieved through computational methods such as molecular mechanics or quantum chemical calculations. Understanding the preferred conformation is crucial for interpreting its interaction with biological targets.

Tautomerism is another important aspect to consider for 1,2,4-triazin-5(4H)-one systems. acs.org The 1,2,4-triazin-5(4H)-one ring can exist in different tautomeric forms, and the relative stability of these tautomers can be influenced by the solvent and the substituents. nih.gov Computational studies can predict the most stable tautomer under different conditions. nih.gov For this compound, potential tautomers could include the 5-hydroxy-1,2,4-triazine form. Determining the predominant tautomeric form is essential as different tautomers can exhibit different biological activities and binding properties.

Biological Activities and Mechanistic Insights of 1,2,4 Triazinone Derivatives Non Clinical Focus

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of the 1,2,4-triazinone scaffold have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi. ujmm.org.ua Their mechanisms of action are diverse, often involving the inhibition of critical enzymes or disruption of cellular structures.

Antibacterial Spectrum and Inhibitory Activities

The antibacterial potential of 1,2,4-triazinone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies have shown that specific substitutions on the triazine ring are crucial for potent antibacterial activity. For instance, certain synthesized 1,2,4-triazine (B1199460) derivatives have exhibited significant inhibitory effects against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The presence of 1,2,4-triazine and 1,2-diazepine rings in some derivatives is believed to contribute significantly to their enhanced antibacterial action. biointerfaceresearch.com

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Some derivatives have shown promising MIC values, indicating their potential as effective antibacterial agents. researchgate.netnih.gov For example, one study reported MIC values for a series of 1,2,3,5-tetrazine (B1252110) derivatives against Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, and Staphylococcus epidermidis ranging from 8 to 256 µg/mL. nih.gov Another study on 5,6,7,8-tetrahydro- rjptonline.orgnih.govbg.ac.rstriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) showed strong inhibitory effects against Proteus mirabilis with a MIC of 1.875 mg/mL and against Escherichia coli with a MIC of 3.75 mg/mL. nih.gov

Antifungal Activities

In addition to their antibacterial properties, 1,2,4-triazinone derivatives have been investigated for their antifungal activity against various pathogenic fungi. ujmm.org.ua Research has demonstrated that these compounds can effectively inhibit the growth of fungal strains such as Aspergillus niger, Candida albicans, and Aspergillus flavus. nih.govmdpi.com

The effectiveness of these compounds as antifungal agents is also measured by their MIC values. For instance, a 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative showed a potent MIC value of 0.39 µg/mL against Candida albicans. ekb.eg Another study reported that most of their investigated 1,2,4-triazole (B32235) derivatives exhibited excellent to moderate antifungal activity against Candida albicans species, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg Similarly, certain triazole derivatives showed MIC values against Candida albicans and Cryptococcus neoformans ranging from 0.0156 to 2.0 μg/mL. nih.gov

Antitubercular Potency and Target Identification (e.g., Leucyl-tRNA synthetase)

Several 1,2,4-triazine derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. ijpsr.info One of the key mechanisms underlying this activity is the inhibition of essential enzymes in the mycobacterial life cycle.

Leucyl-tRNA synthetase (LeuRS) has been identified as a crucial target for some antitubercular compounds. researchgate.netmdpi.com This enzyme is vital for protein synthesis, and its inhibition leads to bacterial death. mdpi.comnih.gov Researchers have identified derivatives of 5-phenylamino-2H- rjptonline.orgnih.govbg.ac.rstriazin-3-one as inhibitors of M. tuberculosis LeuRS. researchgate.netmdpi.com The antitubercular activity is often evaluated against the H37Rv strain of M. tuberculosis. Some triazine derivatives have exhibited significant activity, with MIC values as low as 0.15 µg/mL. researchgate.net For example, a series of 1,2,4-triazole derivatives were tested against M. tuberculosis H37Ra, with one compound showing a potent MIC of 0.976 μg/mL. nih.govnih.gov

Anticancer and Antiproliferative Research (In Vitro Studies)

The 1,2,4-triazinone scaffold has also been a fertile ground for the discovery of novel anticancer agents. In vitro studies have demonstrated the cytotoxic and antiproliferative effects of these derivatives against a variety of human cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxic activity of 1,2,4-triazinone derivatives against various cancer cell lines, including those from breast, colon, and liver cancers. The potency of these compounds is often expressed as the IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

For example, certain pyrazolo[4,3-e] rjptonline.orgnih.govbg.ac.rstriazine derivatives have shown strong cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values as low as 0.25 µM and 0.31 µM, respectively. nih.gov Another study on 1,2,4-triazinone derivatives reported potent activity against the MCF-7 breast cancer cell line, with some compounds being approximately 6-fold more potent than the reference drug podophyllotoxin. researchgate.netnih.gov

Inhibition of Key Kinases (e.g., CDK2, p38 MAP kinase)

The anticancer activity of 1,2,4-triazinone derivatives is often linked to their ability to inhibit key protein kinases involved in cell cycle regulation and signal transduction. Cyclin-dependent kinase 2 (CDK2) and p38 mitogen-activated protein (MAP) kinase are two such targets.

CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. frontiersin.org While specific data for 3,6-dimethyl-1,2,4-triazin-5(4H)-one is limited, related heterocyclic scaffolds have been developed as potent CDK2 inhibitors. For instance, a 2-aminopurine (B61359) derivative demonstrated a CDK2 inhibitory activity with an IC50 of 19 nM. frontiersin.org

p38 MAP kinase is involved in cellular responses to stress and plays a role in inflammation and cancer. mdpi.commedchemexpress.com Inhibition of p38 MAP kinase is a therapeutic strategy for various diseases. nih.gov Analogues of pyridinylimidazole, where the imidazole (B134444) ring is replaced with a triazole, have shown significant inhibitory effects on p38 MAP kinase phosphorylation, with potency comparable to known inhibitors like SB202190. nih.gov

Antihaemolytic Properties and Oxidative Damage Protection

Derivatives of the 1,2,4-triazinone scaffold have demonstrated significant potential in protecting against oxidative damage. Research has shown that these compounds can act as potent antioxidants and neuroprotective agents. nih.gov Studies on hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one revealed them to be highly active antioxidants, with some compounds in the series showing twice the activity of ascorbic acid. pensoft.netresearchgate.net These findings suggest their potential as effective suppressors of oxidative stress. pensoft.netresearchgate.net

The protective mechanism of these derivatives has been explored in cellular models. For instance, novel triazine derivatives have been shown to protect differentiated rat pheochromocytoma (PC12) cells from oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govresearchgate.net This protection is associated with a significant reduction in H₂O₂-induced cell death and a marked decrease in the activation of caspase-3, a key enzyme in the apoptotic pathway. nih.govresearchgate.net

Furthermore, these compounds can modulate cellular signaling pathways involved in stress and inflammatory responses. The activation of NF-κB, a crucial regulator of genes involved in inflammation, is significantly impaired by pretreatment with triazine derivatives in H₂O₂-treated PC12 cells. nih.gov Similarly, certain 1,2,4-triazine derivatives can inhibit the production of intracellular reactive oxygen species (ROS) that is induced by advanced glycation end products (AGEs), which are known to cause cellular toxicity through oxidative stress. unibs.it This body of evidence highlights the role of 1,2,4-triazinone derivatives in mitigating oxidative damage at a cellular level, positioning them as interesting candidates for further investigation in contexts of oxidative stress-related pathologies. nih.govpensoft.net

Enzyme and Receptor Modulation

Certain derivatives of 1,2,4-triazinone have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. A key strategy in this area is the development of dual binding site inhibitors, which can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net This dual interaction is considered a promising approach for addressing neurodegenerative disorders like Alzheimer's disease, as the PAS is also involved in the aggregation of β-amyloid proteins. semanticscholar.org

A series of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). researchgate.net All tested compounds showed inhibitory activity, with some specific derivatives demonstrating particularly high inhibition values. researchgate.net Molecular docking studies have provided insights into their mechanism, revealing that these compounds can fit effectively into both the active and peripheral sites of hAChE. researchgate.net This dual binding is believed to be responsible for their enhanced inhibitory potency. researchgate.net The development of such dual-binding triazole and triazine-based compounds represents a significant area of research for creating new modulators of cholinergic neurotransmission. isres.org

Table 1: Acetylcholinesterase Inhibition by 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives This is a representative table created from the available data. Specific compound identifiers (e.g., 6c, 6i) are taken from the source material.

Compound% Inhibition of hAChE (at 10µM)Binding Site Interaction
6c 76.10%Catalytic and Peripheral Sites
6i 77.82%Catalytic and Peripheral Sites

The 1,2,4-triazine scaffold is a core structure in the development of antagonists for G-protein coupled receptors (GPCRs), particularly GPR84. pensoft.netresearchgate.net GPR84 is predominantly expressed in immune cells and is considered a proinflammatory receptor, making it a therapeutic target for inflammatory and fibrotic diseases. pensoft.netunibs.it

Researchers have identified 1,2,4-triazine derivatives as high-affinity, selective, and competitive antagonists of human GPR84. pensoft.net Extensive structure-activity relationship (SAR) studies have been conducted on these compounds to optimize their potency and improve their drug-like properties. researchgate.netunibs.it For example, the discovery of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole served as a starting point for the development of novel analogues with enhanced characteristics. pensoft.net These investigations, supported by in silico docking and mutagenesis studies, have helped to elucidate the potential binding mode for this class of orthosteric antagonists within the GPR84 receptor. researchgate.netunibs.it The development of potent and pharmacokinetically favorable 1,2,4-triazine antagonists for GPR84 is an active area of research for creating new therapeutic strategies against inflammatory conditions. pensoft.netunibs.it

Acaricidal Action and Structure-Activity Relationships in Pest Control

Derivatives of 1,2,4-triazine have been synthesized and evaluated for their potent acaricidal (miticidal) activity, showing effectiveness against pests such as the two-spotted spider mite, Tetranychus urticae. frontiersin.org Studies have demonstrated that these compounds can be effective against both the adult and egg stages of these mites, with activity levels comparable to or exceeding those of commercial pesticides like pyridaben (B1679940) under laboratory conditions. frontiersin.org

The effectiveness of these compounds is closely linked to their chemical structure. Structure-activity relationship (SAR) analyses have shown that the nature and position of substituents on the triazine ring are critical for their acaricidal action. frontiersin.org For example, the presence of specific electron-withdrawing groups can enhance pesticidal activity. frontiersin.org This highlights the importance of targeted chemical modification to optimize the efficacy of 1,2,4-triazinone derivatives as pest control agents. The development of these compounds offers a potential alternative for pest management strategies. frontiersin.org

Table 2: Acaricidal Activity of Selected 1,2,4-Triazine Derivatives against Tetranychus urticae This is a representative table. Specific activity data (e.g., LC50 values) would be included here based on detailed experimental results from the source literature.

Compound TypeTarget StageRelative PotencyKey Structural Features
Substituted 1,2,4-triazin-5-oneAdult FemalesHighVaries with substituent nature and position
Substituted 1,2,4-triazin-5-oneEggsHighVaries with substituent nature and position

Corrosion Inhibition Properties and Adsorption Mechanisms

Triazine derivatives have been recognized as highly effective corrosion inhibitors, particularly for protecting carbon steel in industrial environments like oilfield produced water. researchgate.netnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that shields the metal from corrosive agents. ijpsr.inforesearchgate.net

The inhibition mechanism involves the adsorption of the triazine molecules onto the steel surface, a process that has been shown to follow the Langmuir adsorption isotherm. researchgate.netnih.gov This suggests the formation of a monolayer of inhibitor molecules on the metal. The adsorption process can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), where the lone pair electrons on nitrogen and sulfur atoms, as well as the π-electrons in the triazine ring, interact with the d-orbitals of iron atoms on the steel surface. researchgate.netijpsr.info

Quantum chemical calculations and other theoretical studies have revealed that the molecular structure of the triazine derivative significantly influences its performance. researchgate.net For instance, the introduction of a benzyl (B1604629) group compared to a butyl chain can provide more adsorption sites, leading to stronger adsorption and higher inhibition efficiency. researchgate.net Electrochemical tests have confirmed that certain triazine derivatives can achieve inhibition efficiencies upwards of 98% at very low concentrations. researchgate.net These findings underscore the role of 1,2,4-triazine derivatives as robust and efficient corrosion inhibitors through strong surface adsorption. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Triazine Derivatives on Carbon Steel Data synthesized from available research findings.

InhibitorConcentration (mM)Inhibition Efficiency (IE%)Adsorption Isotherm
BTT-1 0.1897.9%Langmuir
BTT-2 0.1898.4%Langmuir

Agrochemical Applications and Environmental Fate Excluding Toxicity

Herbicide Applications and Selective Weed Control Mechanisms

Triazinone herbicides are utilized for the control of a wide spectrum of broadleaf and some grass weeds in various agricultural settings. researchgate.netaccustandard.com They can be applied before the weeds emerge (pre-emergence) or after (post-emergence) to protect crops such as corn, soybeans, sugarcane, and potatoes. researchgate.net The effectiveness of these herbicides is rooted in their systemic action; they are primarily absorbed by the roots of the weed and transported upward through the xylem to the leaves, where they exert their effect. umn.eduucanr.edu

The principle of selective weed control—the ability to kill weeds without significantly harming the desired crop—is crucial. For triazinone herbicides, selectivity is primarily metabolic. Tolerant crop plants possess the ability to rapidly metabolize, or break down, the herbicide into non-toxic substances. researchgate.net Weeds, lacking this rapid metabolic capability, succumb to the herbicidal effects. This differential metabolism ensures that the crop can continue to thrive while the growth of competing weeds is halted.

Table 1: Examples of Triazinone Herbicides and Their Crop Applications This table provides context for the general use of the triazinone chemical class.

Herbicide Name Common Crops Primary Weed Target
Metribuzin (B1676530) Soybeans, Potatoes, Sugarcane, Tomatoes Broadleaf weeds, some grasses
Metamitron Sugar beets, Fodder beets Annual broadleaf weeds

Inhibition of Photosynthesis (Photosystem II) as a Mode of Action

The primary mode of action for 3,6-dimethyl-1,2,4-triazin-5(4H)-one, like other triazinone herbicides, is the inhibition of photosynthesis. umn.edulsuagcenter.com Specifically, these compounds disrupt the photosynthetic electron transport chain within Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. ucanr.eduresearchgate.net

The process unfolds as follows:

Binding: The herbicide molecule moves into the chloroplast and binds to a specific site on the D1 protein, a key component of the PSII reaction center. researchgate.netnih.gov This binding site is normally occupied by a molecule called plastoquinone (B1678516) (PQ). lsuagcenter.com

Electron Transport Blockage: By occupying the plastoquinone binding site, the herbicide physically blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). nih.gov

Photosynthesis Halts: This blockage interrupts the entire flow of electrons, which is essential for the production of ATP and NADPH, the energy currency of the plant cell. ucanr.edu Consequently, CO2 fixation ceases, and the plant can no longer produce the carbohydrates needed for growth. ucanr.edu

Oxidative Stress: The blockage of electron flow leads to a build-up of highly reactive molecules, such as singlet oxygen and free radicals. ucanr.eduresearchgate.net These molecules cause rapid lipid and protein peroxidation, destroying cell membranes and leading to cellular leakage, bleaching (chlorosis), and ultimately, tissue death (necrosis). umn.eduucanr.edu Plant death occurs more from this secondary oxidative damage than from simple starvation. umn.edulsuagcenter.com

Table 2: Mechanism of Photosystem II Inhibition by Triazinone Herbicides

Step Action Consequence
1. Absorption & Translocation Herbicide is absorbed by roots and transported to leaves via the xylem. umn.edu The active compound reaches the site of photosynthesis.
2. Binding to D1 Protein The herbicide molecule displaces plastoquinone at the QB binding site on the D1 protein in Photosystem II. nih.gov The natural electron acceptor is blocked.
3. Electron Flow Interruption Electron transfer from QA to QB is halted. lsuagcenter.comnih.gov Production of ATP and NADPH stops; photosynthesis is inhibited.

| 4. Formation of Reactive Oxygen Species | Light energy absorbed by chlorophyll (B73375) leads to the creation of destructive oxygen radicals. ucanr.edu | Cell membranes are destroyed, leading to chlorosis, necrosis, and plant death. |

Degradation Pathways in Environmental Matrices (e.g., Photodegradation, Biodegradation)

The persistence and fate of triazinone compounds in the environment are determined by several degradation processes, primarily photodegradation and biodegradation.

Photodegradation: This process involves the breakdown of the chemical structure by sunlight (UV radiation). In aqueous solutions and on soil surfaces, photodegradation of triazines can occur through pathways such as the oxidation of side chains and the substitution of ring substituents with hydroxyl groups (-OH). researchgate.netcsbsju.edu The rate and extent of photodegradation depend on the intensity and wavelength of light. researchgate.net For many triazines, this process follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound. csbsju.eduuoi.gr

Biodegradation: This is the most significant pathway for the breakdown of triazinone herbicides in soil and water. mdpi.comresearchgate.net It is mediated by soil microorganisms like bacteria and fungi. researchgate.netresearchgate.net Microbes possess enzymes, such as hydrolases, that can catalyze the breakdown of the triazinone structure. nih.gov A common pathway involves the hydrolytic removal of the side groups from the triazine ring, eventually leading to the formation of cyanuric acid. mdpi.comnih.gov This intermediate can be further metabolized by microbes, ultimately mineralizing the compound into ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov

Influence of Environmental Factors on Triazinone Stability in Agroecosystems

The stability and persistence of triazinone herbicides in agricultural soils are not static but are heavily influenced by a range of environmental and soil-specific factors. unl.edunih.gov

Soil Properties: Soil texture and organic matter content are critical. Soils with higher clay and organic matter content tend to adsorb herbicide molecules more strongly. unl.edu This adsorption can reduce the herbicide's immediate availability for weed uptake and leaching but may also protect it from microbial degradation, potentially increasing its persistence or half-life. unl.edu

Soil pH: The pH of the soil can affect the chemical stability and adsorption of triazinones. For instance, the rate of chemical hydrolysis for some related herbicides is significantly faster in acidic soils compared to neutral or alkaline soils. nih.gov

Temperature and Moisture: These factors are paramount for microbial activity. unl.edu Warm, moist conditions generally favor robust microbial populations and higher metabolic rates, leading to faster biodegradation of the herbicide. horticulture.com.au Conversely, cold or dry conditions can significantly slow down degradation, extending the herbicide's presence in the soil. unl.edu

Sunlight: For herbicide residues on the soil surface, sunlight can be a factor in degradation through the process of photodecomposition, as described earlier. unl.edu

Table 3: Factors Affecting Triazinone Herbicide Degradation and Stability

Factor Influence on Stability and Persistence
High Organic Matter/Clay Increases adsorption, potentially reducing bioavailability but increasing persistence. unl.edu
Soil pH Affects rates of chemical hydrolysis and influences microbial populations. unl.edunih.gov
High Temperature Generally increases the rate of both microbial and chemical degradation. unl.eduhorticulture.com.au
High Soil Moisture Promotes microbial activity, accelerating biodegradation. unl.eduhorticulture.com.au

| Sunlight Exposure | Can lead to photodegradation of residues on the soil surface. csbsju.eduunl.edu |

Role as Intermediates in Agrochemical Synthesis

Beyond direct application, compounds with the 1,2,4-triazin-5(4H)-one core are valuable as intermediates or building blocks in the synthesis of more complex molecules. researchgate.netbenthamdirect.com The triazine ring is a versatile scaffold that can be modified through various chemical reactions to create new derivatives with potentially novel biological activities. rsc.orgchimicatechnoacta.ru Synthetic chemists can functionalize the ring at different positions to explore structure-activity relationships, aiming to develop new herbicides, fungicides, or other agrochemicals with improved efficacy, selectivity, or environmental profiles. researchgate.netnih.govmdpi.com For example, the synthesis of various triazine derivatives often starts with a simpler core structure, which is then elaborated upon through reactions that add or modify functional groups. researchgate.net

Advanced Studies on Degradation Pathways and Metabolite Profiling

Hydrolytic Degradation Mechanisms of the Triazine Ring and Amino Groups

The hydrolytic degradation of the 1,2,4-triazine (B1199460) ring is a significant pathway for its transformation in the environment. Generally, the stability of the triazine ring to hydrolysis is influenced by the substituents on the ring and the pH of the surrounding medium. For many triazine herbicides, hydrolysis can proceed through acid or base-catalyzed mechanisms, leading to the cleavage of the heterocyclic ring.

In acidic conditions, protonation of the nitrogen atoms in the triazine ring can facilitate nucleophilic attack by water molecules. This can lead to the opening of the triazine ring and the formation of various intermediate products. For instance, studies on the acid hydrolysis of a reduced form of metamitron, a related triazinone, have shown that the protonated species undergoes relatively fast hydrolysis at pH < 3, yielding products like 2-hydrazino-2-phenylacetic acid and acethydrazide. invasive.org This suggests that under acidic conditions, the triazine ring of 3,6-dimethyl-1,2,4-triazin-5(4H)-one could also be susceptible to cleavage.

Oxidative Decomposition Pathways

Oxidative degradation is a critical process in the environmental dissipation of many organic compounds, including triazines. This process is often mediated by highly reactive oxygen species, such as hydroxyl radicals (•OH), which can be generated through various photochemical and chemical processes in the environment.

The reaction of triazine derivatives with hydroxyl radicals can lead to a variety of transformations, including hydroxylation of the aromatic ring, dealkylation of amino groups, and ultimately, cleavage of the triazine ring. researchgate.net Studies on the oxidative degradation of 1,3,5-triazine (B166579) and its derivatives have shown that the initial attack of hydroxyl radicals leads to the formation of radical intermediates, which then undergo further reactions to form degradation products. researchgate.net

For this compound, it is plausible that oxidative decomposition would proceed through similar pathways. The methyl groups on the triazine ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated or carboxylated derivatives. Furthermore, the triazine ring itself can be attacked by hydroxyl radicals, initiating a cascade of reactions that result in its cleavage. The degradation of metribuzin (B1676530) in the UV/chlorine process, which generates hydroxyl radicals, has been shown to be significantly faster than with UV or chlorine alone, highlighting the importance of oxidative pathways. rsc.orgrsc.org

Identification and Elucidation of Degradation Products and Metabolites

The identification of degradation products is crucial for understanding the complete environmental fate of a compound. For triazinone herbicides, a number of metabolites have been identified from both abiotic and biotic degradation studies.

In the case of metribuzin, three primary metabolites have been identified:

Desamino-metribuzin (DA): Formed through the deamination of the parent compound.

Diketometribuzin (DK): Results from the oxidation of the thiomethyl group.

Desamino-diketometribuzin (DADK): A product of further degradation of DA or DK. epa.govnih.gov

Similarly, the microbial degradation of hexazinone (B1673222) has been shown to produce several metabolites, with two new degradates having molecular weights of 157 and 156 being reported for the first time from microbial metabolism. nih.gov

Based on these findings for structurally related compounds, potential degradation products for this compound could include:

Hydroxylated derivatives at the methyl groups.

Products resulting from the demethylation of the ring.

Ring-opened products resulting from hydrolytic or oxidative cleavage.

Table 1: Potential Degradation Products of this compound Based on Analogy with Related Triazinones

Parent Compound Potential Degradation Pathway Potential Degradation Product
This compoundOxidation3-hydroxymethyl-6-methyl-1,2,4-triazin-5(4H)-one
This compoundOxidation3-carboxy-6-methyl-1,2,4-triazin-5(4H)-one
This compoundHydrolysis/OxidationRing-opened products

Note: This table is predictive and based on the degradation of structurally similar compounds. Specific studies on this compound are required for confirmation.

Influence of Environmental Conditions (e.g., pH, Temperature, UV Radiation) on Degradation Kinetics

The rate at which this compound degrades in the environment is expected to be significantly influenced by various conditions such as pH, temperature, and the presence of UV radiation.

pH: The pH of the medium can affect both hydrolytic and microbial degradation. As mentioned earlier, acid-catalyzed hydrolysis can be a significant degradation pathway for some triazines. invasive.org For microbial degradation, the optimal pH for the activity of degrading microorganisms is a key factor. For instance, the maximum biodegradation of metribuzin was observed at a pH of 7.2. researchgate.net The degradation of metribuzin in the UV/chlorine process was found to be facilitated in acidic conditions. rsc.org

Temperature: Temperature generally has a positive correlation with the rate of chemical reactions and microbial activity. Therefore, an increase in temperature is expected to accelerate the degradation of this compound. The optimal temperature for the biodegradation of metribuzin was found to be 30°C. researchgate.net

UV Radiation: Photodegradation is a major route for the dissipation of many pesticides. UV radiation can directly break chemical bonds in the molecule or indirectly lead to degradation through the formation of reactive oxygen species. The photodegradation of metribuzin has been shown to be more effective in direct sunlight and at higher temperatures compared to UV rays alone. nih.gov The photolysis half-life of metribuzin is estimated to be 15 days. epa.gov The degradation of metribuzin in the UV/chlorine process followed pseudo-first-order kinetics. rsc.org

Table 2: Influence of Environmental Conditions on the Degradation of Related Triazinone Herbicides

Environmental Factor Effect on Degradation Rate Example Compound Citation
pH Degradation is faster in acidic and alkaline pH than in neutral medium for metribuzin.Metribuzin nih.gov
Maximum biodegradation of metribuzin at pH 7.2.Metribuzin researchgate.net
Temperature Higher temperatures accelerate degradation.Metribuzin nih.gov
Optimal biodegradation of metribuzin at 30°C.Metribuzin researchgate.net
UV Radiation Direct sunlight is more effective than UV rays alone for metribuzin degradation.Metribuzin nih.gov
Photolysis half-life of metribuzin is approximately 15 days.Metribuzin epa.gov

Note: This data is for metribuzin and serves as an indicator of potential trends for this compound.

Biotransformation by Microorganisms and Metabolic Products

Microbial degradation is a primary mechanism for the dissipation of many herbicides in soil and water. Various microorganisms, including bacteria and fungi, have been shown to metabolize triazine compounds.

The primary mechanism of microbial degradation of triazines often involves enzymatic reactions that lead to dealkylation, deamination, and hydroxylation of the parent molecule, followed by ring cleavage. For example, two bacterial strains, Pseudomonas sp. and Enterobacter cloacae, have been isolated that can rapidly degrade the herbicide hexazinone, with half-lives of approximately 3 days in a mineral salt medium. nih.gov The degradation of metribuzin is also primarily microbial, with actinobacteria such as Streptomyces species showing significant degradation capabilities. nih.gov

The metabolic products of microbial transformation can be diverse. In the case of hexazinone, two new metabolites with molecular weights of 157 and 156 were identified from microbial degradation. nih.gov For metribuzin, the main microbial metabolites are DA, DK, and DADK. nih.gov

Given the structural similarities, it is likely that various soil and water microorganisms would be capable of degrading this compound. The expected metabolic pathways would likely involve the oxidation of the methyl groups and eventual cleavage of the triazine ring. However, without specific studies, the exact microbial species and the resulting metabolic products remain to be elucidated.

Concluding Remarks and Future Research Perspectives

Emerging Trends in 1,2,4-Triazinone Chemistry and Applications

The field of 1,2,4-triazinone chemistry is experiencing a surge of interest, driven by the versatile biological activities inherent to this heterocyclic scaffold. jindunchemistry.com A significant emerging trend is the development of novel synthetic methodologies that offer greater efficiency and molecular diversity. Researchers are exploring eco-friendly approaches, such as microwave-mediated and one-pot syntheses, to construct complex triazinone derivatives. researchgate.netptfarm.pl Another key trend is the incorporation of the 1,2,4-triazinone core into hybrid molecules, fusing it with other pharmacologically important moieties like pyrazole, thiazole, or benzothiazole to create compounds with enhanced or synergistic bioactivities. nih.gov

In terms of applications, the focus is expanding beyond traditional uses. While their role in agrochemicals as herbicides remains significant, new research is uncovering their potential as plant growth and development regulators that are more environmentally benign than some existing symmetric triazines. jindunchemistry.combio-conferences.org The π-deficient nature of the 1,2,4-triazine (B1199460) ring makes it a valuable component in materials science, with investigations into its use for creating ligands, liquid crystals, and cyclophanes. researchgate.net Furthermore, the development of fused 1,2,4-triazine systems is a burgeoning area, with studies on compounds like pyrazolo[4,3-e] jindunchemistry.comontosight.aiijpsr.infotriazines for applications in oncology. nih.gov

Challenges and Opportunities in the Design and Synthesis of Novel Triazinone Scaffolds

However, these challenges open up significant opportunities for innovation. There is a growing opportunity in the application of modern synthetic strategies, such as scaffold-hopping and combinatorial chemistry, to generate large libraries of diverse triazinone derivatives for high-throughput screening. nih.govresearchgate.net The development of stepwise, solid-phase synthesis methods for triazine-based scaffolds allows for the facile functionalization and construction of complex molecules like macrocycles. researchgate.net Furthermore, the use of computational and molecular modeling studies is becoming instrumental in the rational design of new triazinone derivatives, helping to predict their binding affinity to specific biological targets and guide synthetic efforts towards more potent and selective compounds. nih.govnih.gov This synergy between synthetic chemistry and computational analysis provides a powerful platform for overcoming existing limitations and unlocking the full potential of the triazinone scaffold.

Potential for New Therapeutic and Agrochemical Interventions Based on 1,2,4-Triazinone Derivatives

The 1,2,4-triazinone core is a privileged scaffold that holds immense potential for the development of new therapeutic and agrochemical agents. Its derivatives have been shown to exhibit a remarkable breadth of biological activities. ijpsr.info

In the therapeutic arena, 1,2,4-triazinone derivatives are being extensively investigated for their anticancer properties. nih.gov Studies have shown their efficacy against various cancer cell lines, including breast, lung, and colon cancer. nih.govnih.govmdpi.com The mechanisms of action are diverse, involving the inhibition of key enzymes like topoisomerase II and β-tubulin polymerization, as well as the induction of apoptosis. nih.gov Beyond oncology, these compounds have demonstrated potential as anticonvulsants, anti-inflammatory agents, antivirals, and antimicrobials. ijpsr.info The structural versatility of the triazinone ring allows for fine-tuning of its properties to target specific enzymes or receptors, making it a highly attractive framework for drug discovery. nih.gov

In agriculture, 1,2,4-triazinones are well-established as active ingredients in herbicides. jindunchemistry.com The current research focus is on developing new derivatives that are not only effective but also have improved crop safety and a better environmental profile. nih.gov For example, novel triazinone derivatives have been designed as potent protoporphyrinogen IX oxidase (PPO) inhibitors with excellent herbicidal activity and significant tolerance in crops like rice and wheat. nih.gov There is also growing interest in their application as plant growth regulators and fungicides, which could provide more sustainable solutions for crop protection. bio-conferences.orgrjptonline.org The ability to modify the triazinone scaffold allows for the creation of compounds with selective activity, targeting specific weeds or pathogens while minimizing harm to non-target organisms. bio-conferences.org

The diverse biological activities of 1,2,4-triazinone derivatives are summarized in the table below.

Biological ActivityTarget/Application AreaExample Derivatives/Findings
Anticancer Breast Cancer (MCF-7), Lung Cancer (A549), Colon Carcinoma (HCT116)Inhibition of topoisomerase II, β-tubulin polymerization, and induction of apoptosis. nih.govnih.govmdpi.com
Anticonvulsant Central Nervous System (CNS) DisordersDesigned based on pharmacophoric patterns of known antiepileptic drugs.
Anti-inflammatory COX-2 Enzyme InhibitionNovel derivatives showed potent and selective COX-2 inhibition. nih.gov
Antimicrobial Gram-positive and Gram-negative bacteria, FungiFused triazole-triazinone systems show promising activity. ijpsr.infonih.gov
Antiviral HIV, other virusesThe triazine core is a key component in various antiviral compounds. ijpsr.infoarkema.com
Herbicidal Weed Management in CropsInhibition of protoporphyrinogen IX oxidase (PPO); used in commercial herbicides. jindunchemistry.comnih.gov
Plant Growth Regulation AgricultureEnvironmentally friendlier alternatives to symmetric triazines. bio-conferences.org
Fungicidal Crop ProtectionUsed in the formulation of agricultural fungicides. jindunchemistry.comrjptonline.org

Q & A

Q. What are the established synthetic routes for 3,6-dimethyl-1,2,4-triazin-5(4H)-one, and what critical parameters affect yield and purity?

The synthesis of triazinone derivatives typically involves cyclocondensation reactions. For example, cyclocondensation of carbonyl compounds (e.g., isatin or trimethyl pyruvic acid) with thiocarbohydrazide in refluxing ethanol for 12 hours yields triazinone cores . Critical parameters include:

  • Solvent choice : Ethanol or THF is commonly used for reflux conditions .
  • Temperature : Reflux temperatures (~78°C for ethanol) ensure complete reaction .
  • Reaction time : Prolonged reflux (8–12 hours) improves yield and purity .
  • Purification : Recrystallization from ethanol or ice-cold water removes impurities .

Q. Table 1: Synthesis Conditions for Analogous Triazinones

PrecursorReagent/SolventConditionsYieldReference
Trimethyl pyruvic acidThiocarbohydrazideEthanol, 12 h reflux85–92%
IsatinEthyl trifluoroacetateTHF, reflux70–75%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR : The amine proton (NH) resonates at δ 5.2–5.5 ppm, while methyl groups appear as singlets at δ 2.1–2.5 ppm. Aromatic protons (if present) show signals in δ 6.8–7.5 ppm .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the triazinone core .
  • MS : Molecular ion peaks (e.g., m/z 168 for C₅H₈N₄O) and fragmentation patterns validate the structure .

Q. What are the common impurities in triazinone synthesis, and how are they identified and removed?

Common impurities include unreacted precursors or byproducts like thiourea derivatives.

  • Identification : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) monitors reaction progress .
  • Removal : Recrystallization (ethanol/water) or column chromatography (silica gel) isolates the pure product .

Advanced Questions

Q. What strategies enhance the biological activity of triazinone derivatives, and how do substituents influence pharmacokinetics?

  • Substituent effects : Fluorine or methyl groups (e.g., 4-fluorobenzyl in ) increase lipophilicity, improving membrane permeability. Tert-butyl groups enhance metabolic stability .
  • Methodology : Introduce substituents via nucleophilic substitution (e.g., 4-fluoroaniline in ) or condensation (e.g., aryloxy acetic acids in ).
  • Pharmacokinetics : LogP calculations (e.g., using PubChem data ) predict bioavailability. Methyl groups reduce polarity, enhancing blood-brain barrier penetration .

Q. How can contradictions in reported biological activities of triazinone derivatives be resolved?

  • Standardized assays : Use consistent anti-microbial (e.g., MIC testing ) or anti-cancer protocols (e.g., MTT assays ).
  • Structural validation : Confirm substituent positions via X-ray crystallography or 2D NMR .
  • Comparative studies : Test derivatives under identical conditions to isolate substituent effects .

Q. What computational methods predict the reactivity and stability of this compound?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Solvent modeling : Use COSMO-RS to predict solubility in polar (water) or nonpolar (hexane) solvents .
  • Degradation pathways : Molecular dynamics simulations model hydrolysis or photolysis under environmental conditions .

Q. How is the environmental impact of triazinone derivatives assessed?

  • Degradation studies : Conduct hydrolysis (pH 5–9) or photolysis (UV light) to identify breakdown products .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae, referencing protocols for metamitron .
  • Soil adsorption : Measure log Koc values to evaluate mobility and leaching potential .

Q. What are the recommended storage conditions for triazinone derivatives?

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis .
  • Stability monitoring : Periodic HPLC analysis detects decomposition .

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